Dapoxetine

Descripción general

Descripción

La dapoxetina es un inhibidor selectivo de la recaptación de serotonina (ISRS) que se utiliza principalmente para el tratamiento de la eyaculación precoz en hombres de 18 a 64 años . Funciona inhibiendo el transportador de serotonina, aumentando la acción de la serotonina en la hendidura sináptica y, en consecuencia, promoviendo el retraso de la eyaculación . Inicialmente desarrollada como antidepresivo, la rápida absorción y eliminación de la dapoxetina la hacen adecuada para tratar la eyaculación precoz pero no la depresión .

Métodos De Preparación

La dapoxetina se puede sintetizar mediante diversos métodos. Un método común implica la resolución de la dapoxetina racémica utilizando un ácido quiral para obtener dapoxetina enantioméricamente pura . El proceso de preparación incluye pasos como la micronización de la dapoxetina y el agente de relleno, la preparación de polvo fino, el secado y la tableteado . Los métodos de producción industrial a menudo implican controlar el tamaño de partícula, utilizar agua etanólica para la peletización y el secado a temperaturas específicas .

Análisis De Reacciones Químicas

La dapoxetina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: La dapoxetina se puede oxidar para formar dapoxetina-N-óxido.

Reducción: Las reacciones de reducción pueden convertir la dapoxetina en sus derivados desmetilo y didesmetilo.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo naftilo o en el grupo amino

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el hidruro de litio y aluminio. Los principales productos formados a partir de estas reacciones incluyen dapoxetina-N-óxido, desmetildapoxetina y didesmetildapoxetina .

Aplicaciones Científicas De Investigación

Treatment of Premature Ejaculation

Dapoxetine is primarily indicated for the treatment of PE in men aged 18 to 64 years. Clinical trials have demonstrated significant improvements in intravaginal ejaculatory latency time (IELT), sexual satisfaction, and overall quality of life.

Efficacy Data

The following table summarizes key findings from various clinical trials evaluating the efficacy of this compound:

These studies consistently show that this compound significantly increases IELT compared to placebo, with improvements noted across different populations and settings.

Safety Profile

This compound has been generally well tolerated among users, with common adverse effects including nausea, dizziness, headache, and diarrhea. The incidence of these side effects is typically lower than that observed with other SSRIs due to its short half-life.

Adverse Events Data

The following table outlines the incidence of adverse events reported in clinical trials:

| Adverse Event | This compound Group (%) | Placebo Group (%) |

|---|---|---|

| Nausea | 10-15 | 5-10 |

| Dizziness | 5-10 | 2-5 |

| Headache | 5-10 | 3-5 |

| Diarrhea | 3-7 | 2-4 |

The data indicates that while some adverse events are reported more frequently in the this compound group, they are generally mild and transient.

Case Studies

Several case studies further illustrate the application of this compound in clinical practice:

- Case Study A : A 30-year-old male with a history of PE reported an IELT increase from approximately 1 minute to over 3 minutes after a single dose of this compound (60 mg) taken before intercourse. The patient reported improved sexual satisfaction and decreased anxiety related to performance.

- Case Study B : In a cohort study involving older men (ages 50-64), this compound was administered as needed for PE. Results showed a consistent increase in IELT from baseline values, with many participants expressing satisfaction with the treatment's effectiveness and tolerability.

Mecanismo De Acción

La dapoxetina ejerce sus efectos inhibiendo el transportador de serotonina, lo que aumenta los niveles de serotonina en la hendidura sináptica . Esta acción retrasa la eyaculación al mejorar la acción de la serotonina en los receptores postsinápticos. El circuito neuronal eyaculatorio central involucra áreas espinales y cerebrales que forman una red altamente interconectada . La dapoxetina se une a los transportadores de recaptación de serotonina, dopamina y norepinefrina, con una mayor afinidad por los transportadores de serotonina .

Comparación Con Compuestos Similares

La dapoxetina es única entre los ISRS debido a su rápida aparición y corta duración de acción, lo que la hace adecuada para el tratamiento a demanda de la eyaculación precoz . Compuestos similares incluyen:

Fluoxetina: Otro ISRS con una vida media más larga, utilizado principalmente como antidepresivo.

Sertralina: Un ISRS utilizado para la depresión, la ansiedad y otros trastornos, con una duración de acción más larga.

Paroxetina: Un ISRS utilizado para la depresión y los trastornos de ansiedad, conocido por su potente inhibición de la recaptación de serotonina

La singularidad de la dapoxetina radica en sus propiedades de acción rápida y su aplicación específica para la eyaculación precoz, a diferencia de otros ISRS que se utilizan principalmente para el tratamiento a largo plazo de la depresión y la ansiedad .

Actividad Biológica

Dapoxetine is a selective serotonin reuptake inhibitor (SSRI) specifically designed for the on-demand treatment of premature ejaculation (PE). Its unique pharmacokinetic profile allows for rapid absorption and elimination, making it distinct from traditional SSRIs. This article delves into the biological activity of this compound, focusing on its efficacy, safety, pharmacokinetics, and clinical outcomes based on diverse research findings.

Pharmacokinetics of this compound

This compound exhibits a rapid absorption profile, achieving peak plasma concentrations approximately 1 hour after oral administration. The pharmacokinetics can be summarized as follows:

| Parameter | 30 mg Dose | 60 mg Dose |

|---|---|---|

| Peak Plasma Concentration (ng/mL) | 297 | 498 |

| Initial Half-Life (hours) | 1.31 | 1.42 |

| Terminal Half-Life (hours) | 18.7 | 21.9 |

This compound's rapid elimination minimizes accumulation in the body, making it suitable for on-demand use .

Efficacy in Clinical Trials

Numerous clinical trials have established this compound's efficacy in treating PE. A pivotal study involving 1,162 men demonstrated significant improvements in intravaginal ejaculatory latency time (IELT):

- Baseline IELT : 0.9 minutes

- Post-Treatment IELT :

- Placebo: 1.9 minutes

- This compound 30 mg: 3.2 minutes

- This compound 60 mg: 3.5 minutes

The results indicated a statistically significant improvement in IELT across both dosages compared to placebo (p < 0.001) at the study endpoint .

Safety Profile and Adverse Events

This compound is generally well-tolerated, with common adverse events including nausea, dizziness, diarrhea, and headache. In a study assessing the safety of this compound at varying dosages:

- Adverse Events Rates :

- This compound 30 mg: 15.8%

- This compound 60 mg: 34.4%

Notably, no new safety concerns were identified during these trials .

Case Studies and Long-Term Efficacy

Long-term studies have evaluated this compound's sustained efficacy and safety over extended periods. One study reported that only 9.9% of patients continued treatment after two years due to various reasons such as cost and perceived ineffectiveness . However, patient-reported outcomes indicated significant improvements in sexual satisfaction and reduced ejaculation-related distress during treatment periods.

Propiedades

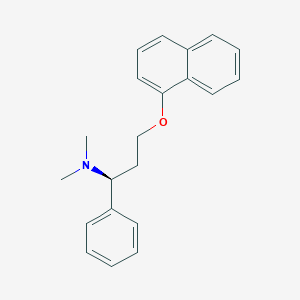

IUPAC Name |

(1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-22(2)20(18-10-4-3-5-11-18)15-16-23-21-14-8-12-17-9-6-7-13-19(17)21/h3-14,20H,15-16H2,1-2H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USRHYDPUVLEVMC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)[C@@H](CCOC1=CC=CC2=CC=CC=C21)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

129938-20-1 (hydrochloride) | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0057627 | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The drug's mechanism of action is thought to be related to inhibition of neuronal reuptake of serotonin and subsequent potentiation of serotonin activity. The central ejaculatory neural circuit comprises spinal and cerebral areas that form a highly interconnected network. The sympathetic, parasympathetic, and somatic spinal centers, under the influence of sensory genital and cerebral stimuli integrated and processed at the spinal cord level, act in synergy to command physiologic events occurring during ejaculation. Experimental evidence indicates that serotonin (5-HT), throughout brain descending pathways, exerts an inhibitory role on ejaculation. To date, three 5-HT receptor subtypes (5-HT(1A), 5-HT(1B), and 5-HT(2C)) have been postulated to mediate 5-HT's modulating activity on ejaculation. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

119356-77-3, 129938-20-1 | |

| Record name | Dapoxetine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119356-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dapoxetine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119356773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dapoxetine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04884 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dapoxetine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0057627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-N,N-dimethyl-3-naphthalen-1-yloxy-1-phenylpropan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DAPOXETINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GB2433A4M3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.